BenchChemオンラインストアへようこそ!

4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone

Medicinal Chemistry Building Block Selection Fragment-Based Drug Design

4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone (CAS 1430091-72-7) is a disubstituted γ-lactam (2-pyrrolidinone) featuring a tetrahydropyran ring attached at the 4-position via its 3-carbon. With a molecular formula of C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol, it is classified as a nitrogen-containing heterocyclic building block primarily utilized in medicinal chemistry and organic synthesis research.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 1430091-72-7
Cat. No. B15314672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone
CAS1430091-72-7
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CC(COC1)C2CC(=O)NC2
InChIInChI=1S/C9H15NO2/c11-9-4-8(5-10-9)7-2-1-3-12-6-7/h7-8H,1-6H2,(H,10,11)
InChIKeyNVEANQBTXPWRRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone (CAS 1430091-72-7) – Structural & Purity Baseline


4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone (CAS 1430091-72-7) is a disubstituted γ-lactam (2-pyrrolidinone) featuring a tetrahydropyran ring attached at the 4-position via its 3-carbon . With a molecular formula of C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol, it is classified as a nitrogen-containing heterocyclic building block primarily utilized in medicinal chemistry and organic synthesis research [1]. The compound is supplied by multiple vendors at purities ranging from 97% to 98%, with specifications verified by standard analytical methods .

Why 4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone Cannot Be Replaced by Common Pyrrolidinone Analogs


Generic substitution of 4-substituted pyrrolidin-2-ones fails due to marked differences in three-dimensional shape, lipophilicity, and hydrogen-bonding capacity introduced by the tetrahydropyran-3-yl substituent. Unlike all-carbon cycloalkyl analogs (e.g., 4-cyclohexylpyrrolidin-2-one), the embedded ether oxygen in the tetrahydropyran ring serves as an additional hydrogen-bond acceptor, altering both solubility and target engagement profiles [1]. Furthermore, the 3-position attachment creates a stereogenic center on the tetrahydropyran ring, generating diastereomeric complexity that flat aromatic analogs (e.g., 4-phenylpyrrolidin-2-one) cannot recapitulate. These structural distinctions translate into measurable differences in predicted logP, topological polar surface area (TPSA), and molecular recognition patterns—each of which directly impacts assay outcomes and SAR interpretation [2].

Quantitative Differentiation Evidence: 4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone vs. Closest Analogs for Procurement Decisions


Molecular Weight & Formula Comparison: Tetrahydropyran-3-yl vs. Cyclohexyl vs. Phenyl Substituents

The target compound (C₉H₁₅NO₂, MW 169.22) incorporates an ether oxygen absent in the all-carbon analog 4-cyclohexylpyrrolidin-2-one (C₁₀H₁₇NO, MW 167.25) and lacks the aromatic planar system of 4-phenylpyrrolidin-2-one (C₁₀H₁₁NO, MW 161.20). The oxygen atom contributes an additional hydrogen-bond acceptor, increasing the H-bond acceptor count from 1 (cyclohexyl analog) to 2 (target compound) . This difference is quantifiable and impacts solubility and pharmacokinetic property predictions .

Medicinal Chemistry Building Block Selection Fragment-Based Drug Design

Predicted Lipophilicity (LogP) Differentiation: Tetrahydropyran-3-yl vs. Cyclohexyl Pyrrolidinones

Computationally predicted logP values reveal a substantial lipophilicity difference between the target compound and its closest all-carbon analog. The tetrahydropyran-3-yl pyrrolidinone has a predicted XLogP approximately 0.8 log units lower than the cyclohexyl analog (predicted LogP ~1.4 for cyclohexyl vs. estimated ~0.6 for the tetrahydropyran-3-yl variant), attributable to the electronegative ether oxygen [1]. This difference corresponds to an approximately 6-fold reduction in calculated octanol-water partition coefficient, which is meaningful for aqueous solubility, CNS penetration potential, and metabolic stability considerations .

Physicochemical Profiling ADME Prediction CNS Drug Design

Vendor-Certified Purity Comparison: Target Compound vs. 4-Phenylpyrrolidin-2-one Procurement Specifications

Multiple vendors supply the target compound at certified purities of 97–98% . By comparison, the more established analog 4-phenylpyrrolidin-2-one (CAS 1198-97-6) is available at purities up to 99% (GC) from major suppliers like TCI and AKSci, with a defined melting point of 58–78 °C serving as an additional identity and purity indicator . The target compound, being a more recently introduced building block (CAS registered 2011–2012 era patents), has a narrower supplier base and lacks published melting point or boiling point reference data, requiring purchasers to rely on supplier-provided certificates of analysis (CoA) for batch-specific quality verification .

Chemical Procurement Quality Assurance Analytical Chemistry

Topological Polar Surface Area (TPSA) Differentiation: Implications for Permeability and Bioavailability

The topological polar surface area (TPSA) of the target compound is calculated to be approximately 38.3 Ų (lactam NH + carbonyl + ether oxygen contributions), compared to 29.1 Ų for 4-cyclohexylpyrrolidin-2-one, which lacks the ether oxygen [1]. This ~9 Ų increase represents a ~32% higher polar surface area. In medicinal chemistry, compounds with TPSA below 60 Ų are generally considered to have good blood-brain barrier permeability, while those below 140 Ų have favorable oral absorption. Both compounds fall well within these thresholds, but the ~9 Ų difference may be consequential for fine-tuning CNS exposure vs. peripheral selectivity in lead optimization [2]. Notably, the well-known GlyT-1 inhibitor class exemplified in US Patent 8,524,909 exploits tetrahydropyran-pyrrolidine scaffolds for CNS-targeted programs, supporting the relevance of this structural motif [3].

Drug-Likeness Permeability Prediction Medicinal Chemistry Design

Stereochemical Complexity and sp³ Fraction: Target Compound vs. Planar Aromatic Analogs

The target compound features a tetrahydropyran-3-yl substituent that introduces one stereogenic center (at the tetrahydropyran 3-position) in addition to the pyrrolidinone 4-position stereocenter, yielding potential diastereomeric pairs. The fraction of sp³-hybridized carbons (Fsp³) is calculated as 8/9 = 0.89 for the tetrahydropyran-3-yl substituent, contributing to an overall Fsp³ of ~0.78 for the entire molecule. In comparison, 4-phenylpyrrolidin-2-one has an Fsp³ of ~0.30 (3 sp³ carbons out of 10 total) . This dramatic difference in three-dimensionality (ΔFsp³ ≈ 0.48) has been correlated in the medicinal chemistry literature with improved clinical success rates, reduced promiscuity, and more favorable physicochemical property profiles [1]. The tetrahydropyran-3-yl attachment also provides a distinct vector angle for substituent exit compared to the more common tetrahydropyran-4-yl attachment, offering unique geometric diversity for fragment growing and scaffold hopping strategies .

3D Molecular Diversity Fragment-Based Drug Discovery Lead-Likeness

Declaration of Evidence Limitations: Absence of Published Head-to-Head Biological Activity Data

A comprehensive literature and database search (PubMed, ChEMBL, BindingDB, PubChem, Google Patents) as of April 2026 identified no published head-to-head biological activity comparisons (IC₅₀, EC₅₀, Kd, Ki) between 4-(tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone and any named comparator compound. The compound does not appear as a specifically exemplified molecule with quantitative biological data in the identified patent literature, including US 8,524,909 (GlyT-1 inhibitors), the autotaxin inhibitor series by Gerokonstantis et al. (2020), or the MetAP-2 inhibitor patent family [1]. Prospective purchasers must therefore recognize that the differentiation evidence presented in this guide relies on structural analysis, computational predictions, vendor purity specifications, and class-level inferences from related tetrahydropyran-pyrrolidine chemical matter—not on experimental biological head-to-head data for this specific CAS number.

Data Transparency Procurement Risk Assessment Research Chemical Evaluation

Recommended Procurement and Application Scenarios for 4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone (CAS 1430091-72-7)


Fragment-Based Drug Discovery Requiring Saturated, 3D Heterocyclic Building Blocks

For fragment-based screening libraries prioritizing three-dimensionality and sp³-rich scaffolds, this compound's high Fsp³ (~0.78) and embedded ether oxygen provide distinct advantages over planar aromatic pyrrolidinones. The tetrahydropyran-3-yl substitution pattern offers a unique exit vector geometry compared to the more common 4-substituted tetrahydropyran analogs, expanding the accessible chemical space for fragment growing [1]. Procurement at 97–98% purity is sufficient for initial fragment screening at typical concentrations (0.1–10 mM in DMSO), with LC-MS verification recommended upon receipt given the absence of published melting point reference data .

CNS-Targeted Lead Optimization Leveraging Moderate Lipophilicity and Acceptable TPSA

The predicted lower logP (~0.6 estimated) and TPSA (~38.3 Ų) position this compound favorably for programs targeting CNS-penetrant candidates, where both properties fall within established oral CNS drug space thresholds (logP <5, TPSA <60–70 Ų). The tetrahydropyran-3-yl motif is precedented in CNS-active GlyT-1 inhibitor patents, providing structural validation for this chemotype in neuroscience applications [1]. Users should note that experimental logP and permeability data are not publicly available for this specific CAS number and should be generated in-house using PAMPA or Caco-2 assays before committing to large-scale synthesis [2].

Scaffold Hopping from 4-Phenylpyrrolidin-2-one to a Saturated Bioisostere

In SAR campaigns where 4-phenylpyrrolidin-2-one has demonstrated target engagement but suffers from high lipophilicity, low solubility, or CYP450 liability, the tetrahydropyran-3-yl analog serves as a saturated bioisostere replacement. The ether oxygen reduces calculated logP by over 1 log unit compared to the phenyl analog while maintaining a comparable molecular volume [1]. Procurement of both compounds from vendors with established quality systems enables direct comparative SAR exploration. Researchers should request CoA documentation including HPLC purity traces and residual solvent analysis for both compounds to ensure that observed biological differences are not confounded by purity artifacts .

Synthetic Methodology Development Using a Conformationally Restricted Pyrrolidinone Scaffold

The presence of two stereogenic centers (pyrrolidinone C4 and tetrahydropyran C3) makes this compound valuable for asymmetric synthesis methodology development, where diastereomeric ratios can be quantified to assess reaction stereoselectivity. The tetrahydropyran oxygen provides a spectroscopic handle (¹H NMR chemical shift dispersion in the δ 3.3–4.0 ppm region) that facilitates diastereomer ratio determination by qNMR [1]. The current supplier landscape (AKSci, Leyan, CymitQuimica) offers the compound in quantities ranging from 50 mg to 5 g, suitable for methodology optimization at laboratory scale. Purchasers should confirm that the compound is supplied as a racemate or specific stereoisomer before use .

Quote Request

Request a Quote for 4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.